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LEPTOMYCIN B FROM STREPTOMYCES SP -

LEPTOMYCIN B FROM STREPTOMYCES SP

Catalog Number: EVT-7973939
CAS Number:
Molecular Formula: C33H48O6
Molecular Weight: 540.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2R,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid is a natural product found in Streptomyces with data available.
Biosynthesis and Genetic Regulation of Leptomycin B

Genomic Organization of the lep Biosynthetic Gene Cluster

The biosynthetic pathway of leptomycin B is governed by a ~90 kb gene cluster (lep) identified in Streptomyces sp. ATCC 39366. This cluster comprises four large polyketide synthase (PKS) genes (lepA, lepB, lepC, and lepD) encoding 12 modular PKS units and a cytochrome P450 gene essential for post-assembly modifications [1] [4].

Polyketide Synthase (PKS) Module Architecture and Domain Functionality

The lep PKS follows a modular type I architecture, where each module minimally contains a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. The AT domains selectively incorporate malonyl-CoA or methylmalonyl-CoA extender units. Notably, module 7 in lepC specifically recruits ethylmalonyl-CoA—a rare C6 extender unit critical for the C9 ethyl side chain in leptomycin B [1] [4] [2]. The domain organization dictates the sequential assembly of the polyketide backbone through decarboxylative Claisen condensations, with reductive domains (KR, DH) in specific modules generating hydroxyl groups and double bonds [1] [8].

Table 1: PKS Modules in the Leptomycin B Biosynthetic Gene Cluster

GeneModulesKey DomainsExtender UnitProduct Modification
lepA1–3KS-AT-KR-ACPMethylmalonyl-CoAβ-Ketoreduction
lepB4–6KS-AT-DH-ER-KR-ACPMalonyl-CoADehydration, enol reduction
lepC7–9KS-AT-ACP (Module 7: ATEthylmalonyl)Ethylmalonyl-CoA (Module 7)Alkyl branch at C9
lepD10–12KS-AT-ACP + TEMethylmalonyl-CoAThioesterase-mediated cyclization

Role of Cytochrome P450 Enzymes in Post-PKS Modifications

A dedicated cytochrome P450 monooxygenase catalyzes the epoxidation of the terminal olefin in the linear polyketide intermediate. This oxidation generates the electrophilic α,β-epoxy-δ-lactone moiety essential for leptomycin B’s bioactivity. In vivo studies confirm that P450 inactivation abolishes leptomycin production, underscoring its indispensability [1] [4].

Heterologous Expression Systems for Leptomycin Production

1.2.1. Streptomyces lividans as a Model Host for Pathway ReconstitutionReconstitution of the lep cluster in S. lividans resulted in successful production of both leptomycin A and B, validating the cluster's autonomy. S. lividans was chosen due to its genetic tractability, minimal endogenous secondary metabolism, and compatibility with Streptomyces regulatory elements. However, initial transformation efficiency was low (8×10² CFU/μg DNA), requiring glycine-mediated cell-wall weakening and dam⁻ plasmid DNA to overcome restriction barriers [1] [4] [5].

Ethylmalonyl-CoA Biosynthesis in Non-Native Hosts

Leptomycin B production in S. lividans demonstrated this host’s inherent capacity to synthesize ethylmalonyl-CoA—a precursor absent in standard Streptomyces primary metabolism. Ethylmalonyl-CoA is derived via the ethylmalonyl-CoA pathway, where crotonyl-CoA undergoes carboxylation, CoA esterification, and rearrangement. This pathway’s activity in S. lividans highlights metabolic flexibility exploitable for complex polyketide engineering [1] [2] [4].

Table 2: Requirements for Heterologous Leptomycin Production

Host SystemTransformation EfficiencyKey ChallengesPrecursor SupplyOutput
Streptomyces lividans8×10² CFU/μg DNARestriction systems, cell-wall integrityEndogenous ethylmalonyl-CoALeptomycin A and B
E. coli (Theoretical)Not achievedPKS folding, post-translational modificationLimited malonyl-CoA derivativesNone reported

Evolutionary Conservation of Biosynthetic Pathways in Streptomyces spp.

The lep cluster exhibits evolutionary parallels with other Streptomyces PKS systems:

  • Modular Conservation: Like the rapamycin (rap) and erythromycin (ery) PKSs, the lep cluster uses colinear module-substrate relationships. However, its AT domain for ethylmalonyl-CoA incorporation is rare, shared only with FK506 and ansamitocin PKSs [6] [8].
  • Horizontal Gene Transfer: The lep P450’s homology to Amycolatopsis oxygenases suggests interspecies gene exchange, possibly facilitating ecological niche adaptation [1] [4].
  • Regulatory Optimization: Native lep expression in ATCC 39366 requires glycine supplementation for efficient genetic manipulation, indicating host-specific regulatory networks conserved among bioactive metabolite producers [5].

Properties

Product Name

LEPTOMYCIN B FROM STREPTOMYCES SP

IUPAC Name

(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2R,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid

Molecular Formula

C33H48O6

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19-/t22-,24+,25-,26+,27-,29-,33-/m1/s1

InChI Key

YACHGFWEQXFSBS-NRQIOVFOSA-N

SMILES

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C

Canonical SMILES

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C

Isomeric SMILES

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@@H]1[C@H](C=CC(=O)O1)C

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